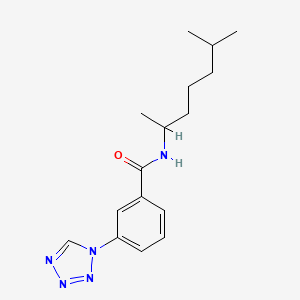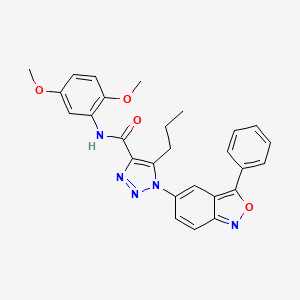![molecular formula C27H24FN3O6 B11300309 Methyl 4-({[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11300309.png)
Methyl 4-({[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes a fluorobenzyl group, a methoxyphenyl group, and an imidazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the fluorobenzyl and methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Imidazolidinone Ring: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This step may involve the use of a fluorobenzyl halide in a nucleophilic substitution reaction.
Introduction of the Methoxyphenyl Group: This can be done through a similar nucleophilic substitution reaction using a methoxyphenyl halide.
Final Coupling: The final step involves coupling the imidazolidinone intermediate with the fluorobenzyl and methoxyphenyl groups under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-({[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Methyl 4-({[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-({[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The fluorobenzyl and methoxyphenyl groups may interact with enzymes or receptors, leading to changes in cellular processes. The imidazolidinone ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-fluoro-3-nitrobenzoate: Similar in structure but with a nitro group instead of the imidazolidinone ring.
Methyl 4-amino-3-methylbenzoate: Contains an amino group and a methyl group instead of the fluorobenzyl and methoxyphenyl groups.
Uniqueness
Methyl 4-({[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the imidazolidinone ring, along with the fluorobenzyl and methoxyphenyl groups, makes it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C27H24FN3O6 |
|---|---|
Poids moléculaire |
505.5 g/mol |
Nom IUPAC |
methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H24FN3O6/c1-36-22-5-3-4-21(14-22)31-25(33)23(30(27(31)35)16-17-6-10-19(28)11-7-17)15-24(32)29-20-12-8-18(9-13-20)26(34)37-2/h3-14,23H,15-16H2,1-2H3,(H,29,32) |
Clé InChI |
MZUZBNSJIRMTJQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N2C(=O)C(N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-2-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B11300233.png)

![N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B11300252.png)
![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(3-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11300253.png)
![N-benzyl-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11300258.png)
![2-(benzylsulfanyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11300282.png)
![5-[6-(3,4-Dimethylphenyl)-2,3,4,7-tetrahydro-1-methyl-2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methyl-3-thiophenecarboxylic Acid, Ethyl Ester](/img/structure/B11300283.png)
![N-butyl-2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide](/img/structure/B11300289.png)
![7-(4-Methoxyphenyl)-3-methyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11300291.png)
![N-(2-chloro-4,6-dimethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B11300293.png)
![2-[2-({4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethoxy]ethanol](/img/structure/B11300295.png)
![N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11300298.png)

